molecular formula C8H10BrN5 B13317042 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile

2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile

Cat. No.: B13317042
M. Wt: 256.10 g/mol
InChI Key: KVFAZDLQTACAPM-UHFFFAOYSA-N
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Description

2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group attached to an acetonitrile moiety, with a triazole ring substituted with an amino and bromo group. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amination: The brominated triazole undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.

    Cyclopropylation: The triazole derivative is then reacted with cyclopropylmethyl bromide under basic conditions to form the cyclopropyl group.

    Acetonitrile Introduction: Finally, the compound is treated with acetonitrile in the presence of a base to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino and bromo groups can form hydrogen bonds or participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile
  • 2-{1-[(3-amino-5-fluoro-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile
  • 2-{1-[(3-amino-5-iodo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile

Uniqueness

The presence of the bromo group in 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile makes it unique compared to its chloro, fluoro, and iodo analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

2-[1-[(3-amino-5-bromo-1,2,4-triazol-1-yl)methyl]cyclopropyl]acetonitrile

InChI

InChI=1S/C8H10BrN5/c9-6-12-7(11)13-14(6)5-8(1-2-8)3-4-10/h1-3,5H2,(H2,11,13)

InChI Key

KVFAZDLQTACAPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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